1-(3-chloro-4-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 1-(3-chloro-4-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16271644
InChI: InChI=1S/C23H16ClFN4O3S/c1-32-19-11-8-14(12-16(19)24)29-22(26)21(33(30,31)15-9-6-13(25)7-10-15)20-23(29)28-18-5-3-2-4-17(18)27-20/h2-12H,26H2,1H3
SMILES:
Molecular Formula: C23H16ClFN4O3S
Molecular Weight: 482.9 g/mol

1-(3-chloro-4-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

CAS No.:

Cat. No.: VC16271644

Molecular Formula: C23H16ClFN4O3S

Molecular Weight: 482.9 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chloro-4-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine -

Specification

Molecular Formula C23H16ClFN4O3S
Molecular Weight 482.9 g/mol
IUPAC Name 1-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Standard InChI InChI=1S/C23H16ClFN4O3S/c1-32-19-11-8-14(12-16(19)24)29-22(26)21(33(30,31)15-9-6-13(25)7-10-15)20-23(29)28-18-5-3-2-4-17(18)27-20/h2-12H,26H2,1H3
Standard InChI Key ZGDCGMVCHVXPGZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N)Cl

Introduction

Overview of the Compound

Chemical Name:
1-(3-chloro-4-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

This compound is a complex heterocyclic molecule with the following key features:

  • Phenyl groups: Substituted with chloro, methoxy, and fluorine groups, which may influence its chemical reactivity and biological activity.

  • Sulfonamide linkage: Known for its role in enhancing solubility and bioactivity in pharmaceutical compounds.

  • Pyrrolo[2,3-b]quinoxaline core: A fused heterocyclic system often associated with anticancer, antimicrobial, or antiviral properties.

Structural Analysis

ComponentDescription
Chloro-methoxyphenyl groupContributes to lipophilicity and potential interactions with biological targets.
Fluorophenyl-sulfonyl groupEnhances metabolic stability and binding affinity in drug design.
Pyrrolo[2,3-b]quinoxalineA bicyclic structure that may act as a pharmacophore for enzyme inhibition.

Potential Applications

Based on structural analogs:

  • Anticancer Activity:

    • Pyrrolo[2,3-b]quinoxaline derivatives have been studied for their ability to inhibit kinases or DNA-interacting enzymes critical in cancer cell proliferation.

  • Antimicrobial Properties:

    • Sulfonamide-containing compounds are often used as antibiotics due to their ability to inhibit bacterial enzymes.

  • Drug Development:

    • The presence of electron-withdrawing groups (e.g., chlorine and fluorine) suggests enhanced receptor binding and pharmacokinetics.

Synthesis and Characterization

The synthesis of such compounds typically involves:

  • Formation of the pyrroloquinoxaline core: Through condensation reactions involving quinoxaline derivatives and pyrrole precursors.

  • Introduction of substituents: Via nucleophilic substitution or sulfonation reactions to attach phenyl-sulfonyl groups.

Characterization techniques include:

  • NMR Spectroscopy: For structural confirmation (e.g., 1H^1H and 13C^13C shifts).

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • X-ray Crystallography: For detailed 3D molecular structure analysis.

Research Insights

While specific data for this compound is unavailable, related compounds with similar structures have demonstrated promising bioactivities:

  • IC50 values in low micromolar ranges against cancer cell lines (e.g., HCT-116, MCF-7) .

  • Enhanced stability and solubility due to sulfonamide linkages .

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